3-(Diethylamino)propanehydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(diethylamino)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(11)9-8/h3-6,8H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGCFPTKUTKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366522 | |
| Record name | 3-(diethylamino)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83742-04-5 | |
| Record name | 3-(diethylamino)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 3 Diethylamino Propanehydrazide and Analogous Structures
Direct Synthesis Routes via Carboxylic Acid or Ester Precursors
The most conventional and straightforward methods for synthesizing 3-(diethylamino)propanehydrazide involve the use of its corresponding carboxylic acid or ester derivatives. These precursors, namely 3-(diethylamino)propanoic acid nih.gov and ethyl 3-(diethylamino)propanoate uni.lunist.gov, serve as readily available starting materials for direct conversion to the target hydrazide.
Hydrazinolysis, the reaction of an ester with hydrazine (B178648), is a well-established and efficient method for preparing hydrazides. nih.gov In the context of this compound synthesis, this involves the reaction of an alkyl 3-(diethylamino)propanoate, such as ethyl 3-(diethylamino)propanoate, with hydrazine hydrate (B1144303). uni.lunist.gov The process typically involves refluxing the ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695). researchgate.net This nucleophilic acyl substitution reaction displaces the alkoxy group (-OR) of the ester with a hydrazinyl group (-NHNH2).
The synthesis of analogous structures follows the same principle. For example, 3-(pyrimidin-2-ylamino)propanehydrazide is prepared by refluxing methyl 3-(pyrimidin-2-yl amino) propanoate with hydrazine hydrate in absolute ethanol for several hours. researchgate.net Similarly, various N-substituted piperidinyl and morpholinyl propanoic acid hydrazides are synthesized by refluxing the corresponding ethyl esters with hydrazine hydrate. nih.gov A patent describes a general method for producing hydrazide compounds with yields exceeding 90% by reacting esters with hydrazine hydrate and removing the alcohol byproduct through reactive fractionation or distillation. google.com
Table 1: Examples of Hydrazinolysis for Synthesizing Propanehydrazide Analogs Use the interactive controls to view different data sets.
Direct amidation of the corresponding carboxylic acid, 3-(diethylamino)propanoic acid, represents another primary synthetic route. nih.gov This approach requires the activation of the carboxylic acid to facilitate the reaction with hydrazine. Standard peptide coupling reagents are commonly employed for this purpose. nih.gov A frequently used method involves activating the carboxylic acid with a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt). researchgate.net This process forms a highly reactive intermediate that readily reacts with the nucleophilic hydrazine to form the stable amide bond of the hydrazide. researchgate.net This technique has been successfully used to synthesize N-phthaloylglycyl hydrazide from its carboxylic acid precursor in good yield, demonstrating the method's effectiveness while preserving other sensitive functional groups. researchgate.net Another activating agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), has also proven effective for the one-step synthesis of carboxamides from carboxylic acids and amines. researchgate.net
Table 2: Common Coupling Agents for Direct Amidation This table lists reagents used to facilitate the formation of an amide bond between a carboxylic acid and an amine/hydrazine.
Exploration of Indirect and Novel Synthetic Pathways
Beyond classical methods, research into novel synthetic pathways offers alternative and potentially more versatile or efficient routes to hydrazides. These include organometallic-mediated reactions and biocatalytic approaches.
Organometallic chemistry provides powerful tools for forming carbon-nitrogen bonds, which can be applied to hydrazide synthesis. Organozinc hydrazides, for instance, are typically prepared in a one-pot synthesis by reacting a dialkylzinc compound with hydrazine. rsc.org These organozinc compounds can serve as versatile molecular precursors. rsc.orgresearchgate.net Similarly, organocadmium hydrazide complexes have been synthesized and characterized. acs.org
Transition metal catalysis offers further possibilities. A ruthenium tricarbonyl complex has been shown to catalyze the synthesis of alkylated acyl hydrazide compounds from alcohols. organic-chemistry.org Nickel(II)-bipyridine complexes can catalyze the photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides, providing a route to a wide range of arylhydrazines with excellent functional group tolerance. organic-chemistry.org Another nickel-catalyzed method facilitates the N-N cross-coupling of O-benzoylated hydroxamates with various amines to produce hydrazides. organic-chemistry.org These methods, while not direct syntheses of this compound, represent advanced strategies that could be adapted for creating complex and substituted hydrazide analogs.
Table 3: Overview of Novel Organometallic Pathways in Hydrazide Synthesis This table summarizes various transition-metal-based methods for synthesizing hydrazide and hydrazine derivatives.
Enzymatic synthesis is an emerging green chemistry approach for producing hydrazides under mild conditions. Lipases, in particular, have demonstrated the ability to catalyze the formation of hydrazide bonds. An efficient method for synthesizing N'-alkyl benzohydrazides has been developed using porcine pancreatic lipase (B570770) as a biocatalyst. nih.gov This reaction proceeds at room temperature with satisfactory yields ranging from 71-97%. nih.gov
The optimization of enzymatic synthesis for palm fatty hydrazide has been systematically studied using Rhizomucor miehei lipase (Lipozyme RMIM). nih.gov This demonstrates the potential for scaling up biocatalytic hydrazide production. Lipase-catalyzed reactions can also involve the asymmetric hydrolysis of esters, a key step in producing chiral intermediates. fao.org The use of enzymes like lipase offers a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing substituted hydrazides. nih.govjst.go.jp
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and efficiency of hydrazide synthesis is a critical aspect of process development. Several strategies can be employed to optimize reaction conditions.
For traditional hydrazinolysis of esters, a key strategy to enhance yield is the removal of the alcohol byproduct as it forms. google.com This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. A patented process utilizes reactive fractionation to continuously remove the alcohol, driving the reaction to completion and achieving yields of over 90%. google.com
In enzymatic synthesis, Response Surface Methodology (RSM) has been effectively used to optimize reaction parameters. nih.gov For the synthesis of palm fatty hydrazide, factors such as enzyme percentage, reaction temperature, stirring speed, and reaction time were optimized to maximize the yield. nih.gov The study identified optimal conditions as 6% enzyme, a temperature of 40°C, a stirring speed of 350 rpm, and a reaction time of 18 hours. nih.gov
For amidation reactions using coupling agents, optimization involves the careful selection of the activating agent, solvent, and reaction temperature. researchgate.net The choice of base and the stoichiometry of the reagents are also crucial parameters that can be fine-tuned to maximize conversion and minimize side reactions. organic-chemistry.org
Table 4: Key Parameters for Optimization in Hydrazide Synthesis This table outlines the variables that can be adjusted to improve the outcome of different synthetic routes.
Stereoselective Synthesis Approaches for Chiral Analogs
The generation of chiral analogs of this compound, where stereocenters are introduced into the core structure, represents a significant challenge in synthetic chemistry. The control over stereochemistry is crucial as different stereoisomers can exhibit varied biological activities and pharmacological profiles. Advanced stereoselective methodologies are therefore essential for accessing enantiomerically pure or enriched chiral hydrazides. These approaches primarily focus on the asymmetric transformation of prochiral substrates using either chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction.
One of the most powerful and widely employed strategies for the synthesis of chiral hydrazines is the catalytic asymmetric hydrogenation of prochiral N-acylhydrazones. This method has been successfully applied to a variety of substrates, achieving high yields and excellent enantioselectivities. researchgate.netnih.govacs.org For instance, nickel-based catalytic systems have emerged as a cost-effective and efficient option. nih.gov Research has demonstrated that a nickel catalyst, in conjunction with a chiral phosphine (B1218219) ligand like (S)-binapine, can effectively catalyze the asymmetric N-alkylation of benzohydrazide (B10538) with racemic benzylic alcohols. nih.gov This "borrowing hydrogen" methodology is particularly attractive due to its atom economy, producing water as the primary byproduct. nih.gov The reaction proceeds through the in-situ formation of a hydrazone, which is then asymmetrically reduced.
Another significant approach involves the use of chiral auxiliaries to direct stereoselective transformations. thieme-connect.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemical course of a reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. thieme-connect.com A classic example is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. These are reacted with aldehydes or ketones to form chiral hydrazones, which can then undergo diastereoselective α-alkylation. Subsequent removal of the auxiliary yields the desired chiral product. thieme-connect.com
Furthermore, organocatalysis has provided a complementary and powerful platform for the stereoselective synthesis of chiral hydrazide analogs. figshare.com Chiral phosphoric acids, for example, have been utilized in the enantioselective transannular (3 + 2) cycloaddition of hydrazones derived from cycloalkenones, leading to complex bicyclic structures with high stereocontrol. acs.orgnih.gov While this specific reaction yields cyclic products, the underlying principles of activating a hydrazone towards enantioselective nucleophilic attack are broadly applicable. A more direct application is the organocatalytic enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc-hydrazine, which can then be reduced to the corresponding chiral β-hydrazino alcohols with high enantiomeric excess. figshare.comorganic-chemistry.org
The following tables summarize key research findings in the stereoselective synthesis of chiral hydrazides and related structures, illustrating the scope and effectiveness of these advanced methodologies.
Table 1: Catalytic Asymmetric Hydrogenation of N-Acylhydrazones
| Catalyst System | Substrate Scope | Key Findings | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ni-(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | Highly efficient for producing various chiral cyclic hydrazines. The reaction can be performed on a gram scale with low catalyst loading. | Up to >99% | nih.govacs.org |
| Co-catalyst with NHBz group assistance | C=N bonds in hydrazones | The presence of an NHBz group in the substrate enhances reactivity and enantioselectivity through coordination to the cobalt atom. | 95–98% | researchgate.net |
| Ni-catalyst with (S)-binapine ligand | Benzohydrazide and racemic benzylic alcohols | Asymmetric N-alkylation via a "borrowing-hydrogen" mechanism. | Not specified | nih.gov |
Table 2: Chiral Auxiliary-Mediated Stereoselective Synthesis
| Chiral Auxiliary | Reaction Type | Key Features | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| SAMP/RAMP | α-Alkylation of hydrazones | Versatile method for the synthesis of chiral aldehydes, ketones, and other functionalized compounds. | High dr, leading to high ee after auxiliary removal. | thieme-connect.com |
| N-Amino-4-benzyl-2-oxazolidinone | Hydride addition to ketone-derived N-acylhydrazones | Effective for acyclic stereocontrol in reductions. Stereoselectivity is influenced by the choice of Lewis acid. | Not specified | researchgate.net |
| (R)-Pantolactone | Asymmetric cyclopropanation | Used in the synthesis of pharmaceutically relevant 1-aryl-2-heteroarylcyclopropane-1-carboxylates. | High dr | nih.gov |
Table 3: Organocatalytic and Other Stereoselective Methods
| Catalyst/Method | Reaction Type | Substrate Scope | Key Findings | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (BINOL-derived) | Transannular (3 + 2) cycloaddition | Hydrazones from cycloalkenones | Provides access to complex polycyclic amines with high stereocontrol. | High | acs.orgnih.gov |
| Asymmetric Organocatalysis with in situ oxidation | Synthesis of α-hydrazino aldehydes | Alcohols and N-Boc-hydrazine | Features cheap starting materials and excellent enantiocontrol. Products can be reduced to chiral β-hydrazino alcohols. | Up to 98% | figshare.comorganic-chemistry.org |
| Chiral Biphenol-catalyzed Boronate Addition | Traceless Petasis reaction | Alkynyl aldehydes and sulfonyl hydrazides | Provides enantioenriched allenes through a sequence involving nucleophilic addition and subsequent elimination. | >98:2 er | nih.gov |
Iii. Chemical Transformations and Derivatization of 3 Diethylamino Propanehydrazide
Formation of Hydrazone Derivatives: Principles and Synthetic Pathways
Hydrazones are a class of organic compounds characterized by the >C=N-NH-C=O structure. They are valuable intermediates in organic synthesis, often serving as precursors for the construction of various heterocyclic rings.
The most direct route to hydrazone derivatives of 3-(diethylamino)propanehydrazide involves the condensation reaction with aldehydes and ketones. nih.gov This reaction is a classic example of nucleophilic addition-elimination at the carbonyl group. The terminal amino group of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the stable hydrazone product. documentsdelivered.com
The general synthetic pathway can be represented as follows:
Step 1: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of this compound attacks the carbonyl carbon of an aldehyde or ketone.
Step 2: Formation of a Carbinolamine Intermediate: This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine.
Step 3: Dehydration: The carbinolamine intermediate is often unstable and readily eliminates a molecule of water, a process that is frequently catalyzed by the presence of a small amount of acid, to form the final hydrazone. documentsdelivered.com
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated to drive the reaction to completion. researchgate.net
Table 1: Representative Aldehydes and Ketones for Hydrazone Synthesis
| Carbonyl Compound | Type | Potential Product |
| Benzaldehyde | Aromatic Aldehyde | N'-(phenylmethylene)-3-(diethylamino)propanehydrazide |
| Acetone | Aliphatic Ketone | N'-(propan-2-ylidene)-3-(diethylamino)propanehydrazide |
| Cyclohexanone | Cyclic Ketone | N'-(cyclohexylidene)-3-(diethylamino)propanehydrazide |
| 4-Chlorobenzaldehyde | Substituted Aromatic Aldehyde | N'-(4-chlorobenzylidene)-3-(diethylamino)propanehydrazide |
Cyclocondensation Reactions for Heterocyclic Ring Formation
The hydrazone derivatives of this compound, as well as the parent hydrazide itself, are key building blocks for the synthesis of a variety of five- and six-membered heterocyclic compounds. These reactions, known as cyclocondensation reactions, involve the formation of a new ring through the reaction of the hydrazide or hydrazone moiety with a suitable poly-functional reagent.
1,3,4-Oxadiazoles: These five-membered heterocycles can be synthesized from this compound through several routes. A common method involves the cyclodehydration of N,N'-diacylhydrazines. Alternatively, acylhydrazones can be oxidatively cyclized to 2,5-disubstituted-1,3,4-oxadiazoles using various reagents. osi.lvwikipedia.orgmdpi.com Another pathway involves the reaction of the hydrazide with orthoesters. epa.gov
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the use of sulfur-containing reagents. mdpi.comnih.gov A prevalent method is the reaction of a hydrazide with carbon disulfide in the presence of a base, which leads to the formation of a dithiocarbazate intermediate that can then be cyclized. researchgate.net Another approach involves the acid-catalyzed cyclization of thiosemicarbazides, which can be prepared from the reaction of the hydrazide with an isothiocyanate. The thiation of 1,3,4-oxadiazoles can also yield 1,3,4-thiadiazoles. mdpi.com
Table 2: General Reagents for Oxadiazole and Thiadiazole Synthesis from Hydrazides
| Target Heterocycle | Common Reagent(s) |
| 1,3,4-Oxadiazole | Acylating agents (e.g., acid chlorides, anhydrides) followed by a dehydrating agent (e.g., POCl3, H2SO4), or oxidative cyclization of hydrazones. osi.lvwikipedia.org |
| 1,3,4-Thiadiazole | Carbon disulfide (CS2) and a base, or thiosemicarbazide (B42300) cyclization with acids or dehydrating agents. researchgate.net |
1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from this compound can be achieved through various methods. One common route involves the reaction of the hydrazide with reagents such as cyanogen (B1215507) bromide or by the cyclization of N-acylthiosemicarbazides. epa.gov The reaction of hydrazides with iminoesters is another pathway to form the 1,2,4-triazole ring system.
Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A classical method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. Therefore, reacting this compound with various 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, would be a direct pathway to pyrazole derivatives. The reaction typically proceeds in a suitable solvent like ethanol, often with acid or base catalysis.
Table 3: Common Reagents for Triazole and Pyrazole Synthesis
| Target Heterocycle | Common Reagent(s) |
| 1,2,4-Triazole | Cyanogen bromide, isothiocyanates followed by cyclization, or reaction with iminoesters. |
| Pyrazole | 1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate). |
Pyrroles: The synthesis of pyrrole (B145914) derivatives from hydrazides is less direct than for other heterocycles. However, certain multi-component reactions or transformations of other initially formed heterocyclic rings might lead to pyrrole structures. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole formation. While hydrazides are not primary amines, their derivatives could potentially be used in more complex synthetic sequences to generate pyrrole rings.
Reactivity of the Hydrazide Moiety with Electrophilic and Nucleophilic Reagents
The hydrazide functional group (–CONHNH₂) in this compound is a versatile reactive site. It contains two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal amino group (–NH₂) is particularly reactive towards electrophiles.
Common reactions involving the hydrazide moiety include condensations with carbonyl compounds. For instance, the reaction of hydrazides with aldehydes and ketones yields hydrazones. This reaction is a cornerstone in the derivatization of hydrazide-containing compounds. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of hydrazides suggests that it would readily react with various aldehydes and ketones to form the corresponding N'-substituted hydrazones. The reaction is typically catalyzed by a small amount of acid.
Furthermore, the hydrazide moiety can undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This would lead to the formation of N,N'-diacylhydrazines. Again, while specific examples for this compound are scarce in the literature, this represents a fundamental reaction of hydrazides.
The nucleophilic nature of the terminal nitrogen also allows for reactions with other electrophiles, such as isocyanates and isothiocyanates, to yield the corresponding semicarbazides and thiosemicarbazides, respectively. These reactions expand the range of possible derivatives that can be synthesized from this compound.
Functionalization of the Diethylamino Group and Propane (B168953) Chain
The diethylamino group [–N(CH₂CH₃)₂] is a tertiary amine, and its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom. This makes it a nucleophilic and basic site.
One of the primary reactions of the diethylamino group is quaternization. This involves the reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) to form quaternary ammonium (B1175870) salts. This transformation would introduce a permanent positive charge on the nitrogen atom, significantly altering the physicochemical properties of the molecule.
The basicity of the diethylamino group allows it to form salts with various acids. This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.
Functionalization of the propane chain itself is less common without the activation by adjacent functional groups. However, under specific conditions, such as free-radical reactions, halogenation of the alkyl chain could be achieved, although this might lead to a mixture of products and is generally less controlled than the reactions at the nitrogen centers.
Iv. Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
No experimental ¹H NMR spectrum for 3-(Diethylamino)propanehydrazide is currently published in available literature. However, analysis of its precursor, ethyl 3-(diethylamino)propanoate , shows characteristic signals that can be used to predict the spectrum of the target hydrazide. For the precursor ester, signals corresponding to the diethylamino group's ethyl protons (a quartet and a triplet) and the two methylene (B1212753) groups of the propanoate backbone (two triplets) are observed. In the spectrum of this compound, one would expect to see similar signals for the diethylamino group and the adjacent methylene groups. Additionally, new signals corresponding to the hydrazide functional group (-CONHNH₂) protons would appear, which are known to be exchangeable with deuterium (B1214612) and can vary in chemical shift depending on the solvent and concentration.
Similar to the proton NMR data, a specific ¹³C NMR spectrum for this compound is not available. Data for the precursor ethyl 3-(diethylamino)propanoate reveals distinct resonances for the carbonyl carbon, the four unique carbons of the ethyl and propanoate chains, and the two carbons of the diethylamino group. For this compound, one would anticipate signals for the two carbons of the diethylamino ethyl groups, the two methylene carbons of the propane (B168953) backbone, and a downfield signal for the carbonyl carbon of the hydrazide group, which would likely be in a range typical for amide-like carbonyls.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks, for instance, confirming the connectivity between the two methylene groups of the propane backbone (-CH₂-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connection between the diethylamino group, the propane backbone, and the carbonyl carbon.
Without experimental data, a detailed analysis using these techniques for this compound cannot be performed.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound is not found in the searched literature. However, based on its structure, the following characteristic absorption bands would be expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Hydrazide) | 3350-3250 | Stretching (multiple bands possible) |
| C-H (Alkyl) | 2975-2850 | Stretching |
| C=O (Amide I) | ~1650 | Stretching |
| N-H (Amide II) | ~1550 | Bending |
| C-N | 1250-1020 | Stretching |
Table 1: Predicted Infrared (IR) Absorption Bands for this compound. The presence of a strong carbonyl (C=O) absorption band and N-H stretching bands would be key indicators of the hydrazide functionality.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. While a specific mass spectrum for this compound is unavailable, its molecular weight is 159.23 g/mol . In an electron ionization (EI) mass spectrum, one would expect to observe the molecular ion peak (M⁺) at m/z 159. A characteristic fragmentation pattern would likely involve the alpha-cleavage of the diethylamino group, leading to a prominent fragment ion.
X-ray Diffraction Studies for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of spots of varying intensities. carleton.eduwikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. wikipedia.orgazolifesciences.com
A hypothetical X-ray diffraction study on a suitable crystal of this compound would yield critical structural data. This would include the determination of its crystal system, space group, and the precise dimensions of the unit cell. More detailed findings would involve the exact measurement of all bond lengths (e.g., C-C, C-N, N-N, C=O) and bond angles, providing insight into the molecule's hybridization and steric environment. Furthermore, the analysis would reveal the molecule's solid-state conformation, such as the torsion angles defining the orientation of the diethylamino group relative to the hydrazide moiety. Intermolecular interactions, particularly hydrogen bonding involving the hydrazide's N-H and C=O groups, would also be mapped, explaining how the molecules pack together in the crystal lattice. carleton.educreative-biostructure.com
Table 1: Hypothetical Crystallographic Data for this compound This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction analysis. The values presented are for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₇N₃O |
| Formula Weight | 159.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 98.76 |
| Volume (ų) | 1045.0 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.012 |
| Hydrogen Bonds | N-H···O, N-H···N |
Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies
Beyond a static solid-state picture, advanced spectroscopic methods are essential for understanding the dynamic behavior of this compound in solution, specifically its conformational flexibility and potential for tautomerism.
Conformational Analysis: The flexible alkyl chain and the diethylamino group in this compound suggest the existence of multiple conformers in solution due to rotation around single bonds. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a primary tool for such investigations. numberanalytics.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the propane backbone. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C), allowing for unambiguous assignment of all proton and carbon signals in the molecule's NMR spectra. wikipedia.orgfiveable.me
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for conformational analysis as it detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. numberanalytics.com NOESY cross-peaks could, for instance, establish the spatial proximity between the protons of the ethyl groups and the propane chain, helping to define the molecule's preferred three-dimensional shape in solution. benthamdirect.com
Tautomeric Studies: The hydrazide functional group (-C(=O)NHNH₂) in this compound allows for the possibility of amide-imidol tautomerism, an equilibrium between the amide form and its imidic acid (iminol) tautomer. researchgate.net
While the amide form is generally predominant for simple amides, the equilibrium can be influenced by factors such as solvent, temperature, and substitution. stackexchange.commasterorganicchemistry.com Hydrazones, which are structurally related, are well-known to exhibit keto-enol tautomerism. frontiersin.orgresearchgate.net
Advanced spectroscopic techniques could be employed to detect and quantify these potential tautomeric forms:
Variable Temperature NMR: Studying NMR spectra at different temperatures can reveal the presence of multiple species in equilibrium. Changes in chemical shifts or the coalescence of signals can provide thermodynamic and kinetic information about the tautomeric exchange.
Time-Resolved Spectroscopy: Techniques like time-resolved infrared or fluorescence spectroscopy can monitor dynamic processes on very short timescales. numberanalytics.comwikipedia.org If tautomerization can be initiated by a stimulus like a pulse of light, these methods could track the interconversion between tautomers in real-time, providing insights into the reaction mechanism and kinetics. nih.govrp-photonics.com For instance, the distinct vibrational frequencies of the C=O bond in the amide form versus the C=N and O-H bonds in the imidol form could be monitored. rsc.org
Table 2: Spectroscopic Techniques for Characterizing this compound
| Technique | Information Provided | Relevance |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, solid-state conformation, intermolecular interactions. carleton.educreative-biostructure.com | Provides the definitive solid-state structure. |
| 2D NMR (COSY, HSQC, NOESY) | Through-bond and through-space atomic correlations, molecular connectivity, solution-state conformation. numberanalytics.comwikipedia.orgfiveable.me | Elucidates the molecule's structure and preferred shape in solution. |
| Time-Resolved Spectroscopy | Kinetics and mechanisms of dynamic processes like tautomerization on fast timescales (picoseconds to seconds). numberanalytics.comwikipedia.org | Allows for the direct observation of the interconversion between potential amide and imidol tautomers. |
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, by calculating the electron density of the system. nih.gov For 3-(Diethylamino)propanehydrazide, DFT calculations offer a foundational understanding of its stability and electronic nature.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like this compound, which contains several single bonds, multiple low-energy conformations may exist. Conformational analysis involves systematically exploring the potential energy surface to identify these stable conformers and the energy barriers between them.
Theoretical studies would typically optimize the geometry of this compound using a DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound
This table presents illustrative data for the most stable conformer of this compound as would be predicted from DFT calculations. The values are representative examples.
| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond Length | C=O | 1.235 | - | - |
| Bond Length | N-N | 1.401 | - | - |
| Bond Length | C-N (amide) | 1.350 | - | - |
| Bond Angle | O=C-N | - | 122.5 | - |
| Bond Angle | C-N-N | - | 119.8 | - |
| Dihedral Angle | O=C-N-N | - | - | 178.5 |
| Dihedral Angle | C-C-C-N (amine) | - | - | 179.2 |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orglibretexts.org
DFT calculations can accurately predict the energies of these frontier orbitals. For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack.
Interactive Table 2: Hypothetical Frontier Orbital Properties for this compound
This table provides example values for HOMO-LUMO energies and related electronic descriptors, as would be derived from a DFT study.
| Parameter | Value (eV) | Description |
| HOMO Energy (EHOMO) | -6.45 | Energy of the highest occupied molecular orbital; related to the capacity to donate electrons. |
| LUMO Energy (ELUMO) | 0.78 | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 7.23 | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |
| Ionization Potential (I) | 6.45 | The energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity (A) | -0.78 | The energy released when an electron is added (approximated as -ELUMO). |
DFT calculations can predict vibrational spectra (Infrared and Raman) by computing the second derivatives of the energy with respect to atomic displacements. This analysis yields harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental data. These predicted spectra help in the assignment of vibrational modes to specific functional groups within the this compound molecule. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insight into the molecule's UV-Visible absorption spectrum. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dewolfram.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H).
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogens of the hydrazide (-NHNH2) group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction or hydrogen bond donation.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
An MD simulation of this compound in an aqueous solution would provide insights into:
Solvent Shell Structure: How water molecules arrange themselves around the solute molecule.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the hydrazide and amine groups of the solute and the surrounding water molecules. This is crucial for understanding its solubility and behavior in biological systems.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, solubility, or enthalpy of formation. nih.govyoutube.com These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., topological, electronic, constitutional) and an experimentally measured property for a set of compounds. nih.govumsl.edu
Although no specific QSPR models focusing solely on this compound are documented, it could be included in a larger dataset of hydrazides or aliphatic amines to develop predictive models. For instance, a QSPR model could be developed to predict the aqueous solubility of a series of related compounds. Descriptors for this compound, such as its molecular weight, logP, polar surface area, and electronic parameters from DFT, would serve as inputs to this model. The resulting model could then be used to estimate the properties of new, unsynthesized compounds with similar structural features. researchgate.net
Vi. Coordination Chemistry and Ligand Applications of Hydrazide Derivatives
Hydrazide Derivatives as Ligands for Transition Metal Complexes
Hydrazide derivatives are recognized for their ability to form stable complexes with a majority of transition metal ions. jocpr.com The versatility of these molecules, often derived from modular reactions between hydrazides and aldehydes or ketones, makes them exceptional ligands. frontiersin.org The presence of the hydrazide group, and often other functional groups within the molecule, allows them to act as chelating agents, binding to a central metal ion at multiple points. rsc.orgresearchgate.net
The coordination potential is rooted in the availability of lone pair electrons on the nitrogen and oxygen atoms of the hydrazide group. ekb.eg This allows them to function as polydentate ligands, offering various synthetic pathways to derivatize the organic molecules for effective interactions. nih.gov The resulting metal complexes often exhibit enhanced biological potency compared to the free ligands. frontiersin.org
Organometallic Chemistry Involving Hydrazide Scaffolds
The application of hydrazide scaffolds extends into organometallic chemistry, where they are used to synthesize complexes with direct metal-carbon bonds or with organometallic moieties. For instance, organometallic complexes of tin, antimony, and iron have been synthesized using a hydrazide derivative of ursolic acid as the ligand. frontiersin.org
Furthermore, the hydrazide group can act as a directing group in catalytic C-H functionalization reactions. In one example, a hydrazide group directed a Rhodium-catalyzed ortho C-H functionalization to create a complex N-N-containing tricyclic scaffold. researchgate.net This demonstrates the utility of the hydrazide moiety not just as a ligand for complexation but also as a functional handle for intricate organic transformations mediated by organometallic catalysts.
Structural Diversity and Chelation Modes in Metal-Hydrazide Complexes
Metal-hydrazide complexes exhibit remarkable structural diversity, which arises from the flexible coordination behavior of the hydrazide ligand. Hydrazide derivatives can coordinate to metal centers in several ways, leading to a variety of geometries. frontiersin.org They can act as neutral bidentate or tridentate ligands, or they can be deprotonated to act as monoanionic ligands. capes.gov.brcyberleninka.ru
Coordination typically involves the carbonyl oxygen and the terminal nitrogen atom of the amino group. jptcp.com This chelation can result in complexes with different stoichiometries, such as 1:1 or 1:2 metal-to-ligand ratios. ekb.egchemistryjournal.net The geometry of the resulting complexes can range from square planar and square pyramidal to octahedral, depending on the metal ion, the specific structure of the hydrazide ligand, and the presence of co-ligands. capes.gov.brchemistryjournal.netresearchgate.net For example, some copper(II) complexes with aroylhydrazones adopt a square planar structure through molecular association, while certain titanium(III), chromium(III), and iron(III) complexes exhibit octahedral geometry. capes.gov.brchemistryjournal.net
Table 1: Chelation Modes of Hydrazide Derivatives in Metal Complexes
| Ligand Type | Coordination Mode | Donor Atoms | Resulting Geometry (Example) | Reference |
|---|---|---|---|---|
| Aroyl-hydrazones | Monobasic tridentate | O, N, O | Square planar (Cu(II)) | capes.gov.br |
| Pyrazine-2-carbohydrazide derivative | Bidentate | N (pyrazine), N (azomethine) | Octahedral (Ni(II)) | nih.gov |
| Salicylic acid hydrazide derivative | Monoanionic tridentate | O (phenolic), N (azomethine), O (carbonyl) | Monomeric complexes | cyberleninka.ru |
Electronic and Magnetic Properties of Hydrazide-Metal Complexes
The electronic and magnetic properties of hydrazide-metal complexes are a direct consequence of the interaction between the metal ion and the ligand. These properties are often studied using techniques like electronic (UV-Vis) spectroscopy, magnetic susceptibility measurements, and conductivity studies. jocpr.comchemistryjournal.net
Electronic spectra of these complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*), as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for the metal ions. chemistryjournal.netacs.org For instance, some Th(IV) complexes exhibit a broad band due to LMCT, while Cu(II) complexes can show d-d transitions indicative of a tetragonally distorted geometry. jptcp.comchemistryjournal.net
Magnetic moment measurements provide insight into the geometry and the number of unpaired electrons in the complex. For example, certain copper(II) chelates possess subnormal magnetic moments, suggesting a square planar structure and molecular association. capes.gov.br In contrast, many MoO2(VI), WO2(VI), and Th(IV) complexes are diamagnetic. chemistryjournal.net Conductivity measurements often reveal the non-electrolytic nature of these complexes, indicating that anions are part of the inner coordination sphere. ekb.egchemistryjournal.net
Table 2: Electronic and Magnetic Properties of Selected Hydrazide-Metal Complexes
| Metal Complex | Magnetic Moment (B.M.) | Electronic Transition Bands (cm⁻¹) | Proposed Geometry | Reference |
|---|---|---|---|---|
| [VO(L)(H₂O)] | 1.67 | - | Square pyramidal | chemistryjournal.net |
| [Th(L)(H₂O)(NO₃)₂] | Diamagnetic | 19784 (LMCT) | Octahedral | chemistryjournal.net |
| [Cu(Sal-R)] | Subnormal | - | Square planar | capes.gov.br |
Design of Metal-Hydrazide Complexes for Catalytic Applications
The tunability of hydrazide ligands makes them excellent candidates for the design of metal complexes for catalysis. The coordination environment around the metal center can be systematically altered to optimize catalytic activity and selectivity. analis.com.my
Hydrazone-based coordination compounds are noted for their stability and activity in various catalytic reactions. acs.org For example, a novel nickel(II)-hydrazone complex has been synthesized and successfully used as a catalyst in Suzuki coupling reactions. analis.com.my The design of such catalysts involves selecting a suitable ligand that can donate electrons effectively, which is a crucial factor influencing the properties and reactivity of the complex. analis.com.my
In another application, ruthenium(II) complexes bearing a phosphino-propylamine ligand, which contains a hydrazide-like amine functionality, have shown high catalytic activity for the oxidation of aromatic alcohols under mild conditions. researchgate.net Additionally, a Cu(II)-hydrazide coordination compound supported on silica (B1680970) gel has been developed as an efficient and recyclable heterogeneous catalyst for the green synthesis of β-hydroxy-1,2,3-triazoles in water. acs.org These examples highlight the potential for designing specialized metal-hydrazide catalysts for a range of important organic transformations. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 3-(Diethylamino)propanehydrazide |
| Pyrazine-2-carbohydrazide |
| Salicylic acid hydrazide |
| Ursolic acid |
| β-hydroxy-1,2,3-triazoles |
| Copper(II) |
| Nickel(II) |
| Titanium(III) |
| Chromium(III) |
| Iron(III) |
| Vanadyl(IV) |
| Molybdenum(VI) |
| Tungsten(VI) |
| Thorium(IV) |
| Ruthenium(II) |
| Tin |
| Antimony |
Vii. Role of 3 Diethylamino Propanehydrazide in Advanced Organic Synthesis
Utilization as a Versatile Synthon for Complex Molecular Architectures
3-(Diethylamino)propanehydrazide is classified commercially as a "versatile small molecule scaffold" and a chemical "building block". biosynth.com This designation stems from its molecular structure, which incorporates multiple reactive sites: the nucleophilic hydrazide moiety and the basic tertiary amine. In theory, these functional groups allow the molecule to be integrated into larger, more complex structures. The hydrazide can react with carbonyl compounds to form hydrazones or be acylated, while the diethylamino group can act as a base or a directing group in various transformations.
Despite its classification as a versatile synthon, specific examples of its incorporation into complex molecular architectures are not extensively detailed in peer-reviewed literature. Its primary role appears to be as a starting material for researchers exploring new synthetic methodologies, rather than a widely adopted component in established total synthesis routes.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, are a cornerstone of efficient modern synthesis. organic-chemistry.orgnih.govbeilstein-journals.org Hydrazine (B178648) and its derivatives are often employed as one of the key components in various named MCRs, such as the synthesis of pyrazoles and other nitrogen-containing heterocycles.
The structure of this compound, with its terminal hydrazide group, makes it a theoretical candidate for such reactions. The hydrazide could provide the requisite N-N bond and nucleophilic nitrogen atoms for the construction of heterocyclic rings. However, a comprehensive search of the chemical literature reveals no specific, published instances of this compound being used as a reactant in a multicomponent reaction. While the field of MCRs is vast and utilizes many types of hydrazides, nih.govscielo.br the application of this particular diethylamino-substituted variant has not been documented.
Application in Peptide Synthesis Methodologies
Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on a well-established toolkit of coupling reagents, linkers, and deprotection agents. mdpi.com Hydrazide-containing molecules can play a role in peptide chemistry, often as "safety-catch" linkers or as precursors to peptide azides for fragment condensation. mdpi.com These linkers are stable under standard synthesis conditions but can be activated for cleavage at the end of the synthesis.
There is currently no evidence in the scientific literature or patent filings to suggest that this compound is used in any capacity within mainstream peptide synthesis methodologies. Searches for its use as a linker, coupling reagent, or in the generation of peptide hydrazides did not yield any results. mdpi.comnih.gov It is important to distinguish it from structurally similar but functionally different compounds, such as 3-(diethylamino)propylamine (B94944) (DEAPA), which has been investigated as a deprotection reagent. The specific hydrazide compound, however, does not appear to have a documented role.
Precursor for Reactive Intermediates in Organic Transformations
The functional groups within this compound offer the potential for its conversion into various reactive intermediates. For instance, hydrazides can be oxidized to form acyl azides, which are themselves versatile intermediates capable of undergoing Curtius rearrangement to form isocyanates. The tertiary amine could be quaternized or oxidized, and the entire molecule could potentially form chelates with metal catalysts.
Despite these theoretical possibilities, there are no specific examples in the available literature that demonstrate the use of this compound as a precursor to a defined reactive intermediate in a subsequent organic transformation. The reactivity of related functional groups, such as simple amines and phenols, is well-documented, nih.gov but the specific chemistry of this bifunctional hydrazide remains largely unexplored in published research.
Contribution to Industrial Chemical Synthesis
The transition of a chemical from a research-scale building block to an industrial-scale intermediate is marked by its appearance in patents for manufacturing processes and its availability in bulk quantities. This compound is currently supplied by chemical companies primarily for research and development purposes. biosynth.com A review of patent databases does not show its use in any described industrial chemical synthesis processes. google.comgoogle.com While related structures, such as 3-(diethylamino)phenol, are used in industrial applications like the manufacturing of dyes, chemicalbook.comchemicalbook.com this compound itself appears to be confined to the laboratory setting at present.
Viii. Research Trajectories for Substituted Propanehydrazide Derivatives
Design and Synthesis of Novel Propanehydrazide Derivatives
The foundation of developing new therapeutic agents lies in the innovative design and efficient synthesis of novel molecules. For propanehydrazide derivatives, this involves creating a diverse library of compounds for biological screening. The general synthetic approach often begins with the formation of a hydrazide, followed by various modifications.
A common synthetic route to obtain hydrazides is the reaction of an ester with hydrazine (B178648) hydrate (B1144303). nih.govacs.orgresearchgate.net For instance, a methyl ester can be refluxed with hydrazine hydrate to yield the corresponding hydrazide. nih.govacs.org This core hydrazide can then be further functionalized. A widely used method to create a diverse range of derivatives is the condensation of the hydrazide with various aldehydes or ketones to form hydrazones. nih.govresearchgate.netnih.gov This reaction is typically carried out in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov
For example, the synthesis of 3-(pyrimidin-2-ylamino)propanehydrazide derivatives has been reported, starting from the reaction of 2-aminopyrimidine (B69317) with methyl acrylate (B77674) to form the corresponding ester, which is then reacted with hydrazine hydrate to produce the propanehydrazide core. researchgate.net This core can subsequently be reacted with different aromatic aldehydes to generate a library of Schiff bases. researchgate.net Similarly, benzimidazole-propane hydrazide derivatives have been designed and synthesized to explore their potential as enzyme inhibitors. atauni.edu.tr
The design of these novel derivatives is often guided by the desire to explore new chemical space and to introduce functionalities that may lead to improved biological activity, selectivity, and pharmacokinetic properties. hygeiajournal.commdpi.com Researchers often synthesize a series of compounds with systematic variations to build a structure-activity relationship profile.
Table 1: General Synthetic Strategies for Propanehydrazide Derivatives
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Esterification | Carboxylic acid, Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄), Reflux | Ester |
| 2 | Hydrazinolysis | Ester, Hydrazine hydrate, Reflux | Hydrazide |
| 3 | Hydrazone Formation | Hydrazide, Aldehyde or Ketone, Solvent (e.g., Ethanol), Catalytic acid (optional) | Hydrazone |
This table presents a generalized synthetic scheme. Specific conditions may vary depending on the substrates.
Investigation of Diverse Chemical Modifications on the Propane (B168953) and Hydrazide Moieties
To fine-tune the properties of propanehydrazide derivatives, researchers investigate a wide array of chemical modifications on both the propane and hydrazide components of the molecule.
Modifications of the Hydrazide Moiety: The hydrazide functional group is a key site for chemical modification. As mentioned, the most common modification is its conversion to a hydrazone through reaction with a diverse range of aldehydes and ketones. nih.govresearchgate.netnih.govmdpi.com This allows for the introduction of various substituted aromatic or heterocyclic rings, which can significantly influence the compound's biological activity. nih.govmdpi.comnih.gov For example, the introduction of different substituents on a phenyl ring attached to the hydrazone can modulate its electronic properties and steric bulk. nih.gov
The synthesis of benzimidazole-propane hydrazide derivatives showcases modifications where the propanehydrazide is linked to a complex heterocyclic system, indicating the versatility of this scaffold in creating diverse chemical structures. atauni.edu.tr
Structure-Activity Relationship (SAR) Studies for Chemical Functionality and Selectivity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.comnih.gov By systematically modifying different parts of the propanehydrazide scaffold and observing the resulting changes in activity, researchers can identify key structural features required for a desired biological effect. nih.govnih.govmdpi.commdpi.com
For hydrazide-hydrazone derivatives, SAR studies have often revealed the importance of the substituents on the aromatic rings. For instance, the presence and position of electron-donating or electron-withdrawing groups can have a profound impact on the inhibitory potency against a particular enzyme. nih.govnih.gov Some studies have shown that the nature of the linkage between the hydrazide and the aromatic ring system is a key determinant of activity and selectivity. mdpi.comnih.gov
In the context of 3-(diethylamino)propanehydrazide derivatives, SAR studies would aim to elucidate the role of the diethylamino group, the length of the propane chain, and the nature of any substituents on a terminal aromatic ring (if present in a hydrazone derivative). For example, comparing the activity of derivatives with different N-alkyl substituents (e.g., dimethylamino, dipropylamino) could reveal the optimal size and lipophilicity for the amino group. Similarly, comparing propane, butane, and ethane (B1197151) linkers would clarify the importance of the linker length. The ultimate goal of SAR studies is to develop a predictive model that can guide the design of more potent and selective compounds. royalsocietypublishing.org
Table 2: Key Structural Features for SAR Studies of Propanehydrazide Derivatives
| Molecular Fragment | Potential Modifications | Property Influenced |
| Terminal Amino Group | Variation of N-alkyl substituents (e.g., methyl, ethyl, propyl) | Lipophilicity, Steric hindrance, Basicity |
| Propane Linker | Altering chain length (e.g., ethane, butane), Introducing substituents | Flexibility, Conformational preference |
| Hydrazide/Hydrazone Core | Conversion to hydrazones with various aromatic/heterocyclic aldehydes | Electronic properties, Hydrogen bonding capacity, π-π stacking interactions |
| Substituents on Aromatic Rings | Electron-donating/withdrawing groups, Halogens, Alkyl groups | Potency, Selectivity, Pharmacokinetic properties |
Computational Screening and Virtual Library Design for Derivative Discovery
In modern drug discovery, computational methods play a vital role in accelerating the identification of promising new molecules. youtube.com For propanehydrazide derivatives, computational screening and virtual library design are powerful tools for exploring a vast chemical space in a time and cost-effective manner. nih.govresearchgate.net
The process typically begins with the creation of a virtual library of propanehydrazide derivatives. This library can be designed by systematically enumerating all possible combinations of different building blocks (e.g., various aldehydes to form hydrazones, different N-alkyl groups).
Once the virtual library is established, these compounds are computationally screened against a specific biological target, such as an enzyme or a receptor. nih.gov Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. nih.govroyalsocietypublishing.org This allows researchers to prioritize a smaller, more manageable set of compounds for actual synthesis and biological testing.
Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of unsynthesized compounds based on their chemical structure. nih.gov These models use statistical methods to correlate structural descriptors of molecules with their known activities.
Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives. royalsocietypublishing.orgnih.gov This early assessment of "drug-likeness" helps to filter out compounds that are likely to fail later in the drug development process due to poor pharmacokinetic profiles or toxicity. The integration of these computational approaches allows for a more rational and efficient design of novel propanehydrazide derivatives with a higher probability of success. mdpi.com
Ix. Future Perspectives and Emerging Research Directions
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)
The synthesis of hydrazides, traditionally performed in batch reactors, is being revolutionized by advanced synthetic technologies like flow chemistry. rsc.orgdigitellinc.com Continuous flow processes offer enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability compared to conventional batch methods. rsc.orgucd.ie For the synthesis of hydrazide derivatives, flow chemistry presents a particularly attractive option due to the often hazardous nature of reagents like hydrazine (B178648). digitellinc.comrsc.org
Recent studies have demonstrated the successful application of continuous flow technology for the safe and efficient production of various acyl hydrazides and their derivatives. digitellinc.comrsc.org This methodology allows for precise control over reaction parameters, minimizing side reactions and improving yield and purity. ucd.ie For a compound like 3-(Diethylamino)propanehydrazide, a flow-based synthesis could be designed, potentially starting from the corresponding ester and hydrazine hydrate (B1144303), guided by kinetic modeling to optimize the process for large-scale, safe manufacturing. digitellinc.com
Table 1: Comparison of Batch vs. Flow Synthesis for Hydrazides
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with hazardous reagents | Enhanced safety, better containment ucd.ie |
| Scalability | Often challenging | More straightforward scalability rsc.org |
| Control | Less precise temperature/mixing control | Precise control of reaction conditions ucd.ie |
| Efficiency | Can have lower yields and selectivity | Often higher yields and selectivity digitellinc.comucd.ie |
| Reaction Time | Typically longer | Can be significantly shorter ucd.ie |
Exploration of Novel Catalytic and Material Science Applications
The hydrazide functional group is a versatile building block for creating novel materials and catalysts due to its coordination capabilities and reactivity. mdpi.comacs.org Hydrazides and their subsequent derivatives, hydrazones, are known to act as bidentate ligands that can form stable complexes with various metal ions. mdpi.comacs.org
Catalysis: The development of heterogeneous catalysts is a key area of research, and hydrazide-based compounds are promising candidates. For instance, a Cu(II)-hydrazide coordination compound supported on silica (B1680970) gel has been shown to be an efficient and recyclable catalyst for the green synthesis of β-hydroxy-1,2,3-triazoles in water. acs.org The presence of the diethylamino group in this compound could further enhance catalytic activity or solubility in specific solvent systems. The synthesis of steroidal hydrazides has also been achieved through homogeneous catalytic reactions, indicating the broad applicability of hydrazides in catalysis. acs.org
Material Science: In material science, hydrazide derivatives are being explored for a variety of applications, from polymers to nonlinear optical (NLO) materials. mdpi.comacs.org The ability of hydrazides to react with aldehydes and ketones to form hydrazones is fundamental to their use in creating larger, more complex structures. mdpi.com
Hydrogels: Hydrazide-functionalized polymers can react with aldehyde-modified polymers (like oxidized polysaccharides) to form hydrogels with tunable mechanical properties through hydrazone crosslinks. mdpi.com The diethylamino group in this compound could impart pH-responsiveness to such hydrogels.
Functionalized Surfaces: Hydrazide groups can be grafted onto surfaces, such as graphene oxide, to create materials for specific applications like the selective enrichment of N-glycopeptides for mass spectrometry analysis. nih.gov
Nonlinear Optical (NLO) Materials: Hydrazone derivatives have been identified as an efficient class of crystalline materials for NLO applications, which are crucial for technologies like optical data storage and telecommunications. acs.org
Development of Innovative Characterization Methodologies
The accurate characterization of hydrazides and their derivatives is crucial for understanding their structure and function. While standard techniques like NMR, IR spectroscopy, and mass spectrometry are routinely used, new methodologies are emerging to provide deeper insights. mdpi.comresearchgate.netmedscireview.net
Reactive Matrices for Mass Spectrometry: A recent innovation involves the development of hydrazide-based reactive matrices for MALDI mass spectrometry imaging. nih.gov These matrices improve the detection of aldehydes and ketones by reacting with them directly on a tissue sample, effectively "tagging" them for more sensitive analysis. This approach could be adapted to study the reactivity of this compound itself in biological contexts. nih.gov
Advanced Spectroscopic and Chromatographic Techniques: The structural confirmation of newly synthesized hydrazide derivatives consistently relies on a combination of Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS). nih.govnih.gov For instance, the formation of a hydrazone from a hydrazide is confirmed by the appearance of a C=N (azomethine) signal in the IR and NMR spectra and the disappearance of the NH₂ protons. mdpi.comnih.gov Thin-layer chromatography (TLC) is also a fundamental tool for monitoring the progress of hydrazide reactions. researchgate.netmedscireview.net
Table 2: Key Spectroscopic Data for Hydrazide/Hydrazone Characterization
| Technique | Hydrazide Moiety (-CONHNH₂) | Hydrazone Moiety (-CONHN=CH-) |
| FTIR (cm⁻¹) | N-H stretching (3200-3400), C=O stretching (~1640-1680) mdpi.commdpi.com | N-H stretching (~3200), C=O stretching (~1650), C=N stretching (~1580-1620) mdpi.comnih.gov |
| ¹H-NMR (ppm) | NH and NH₂ protons (variable, often broad signals, D₂O exchangeable) nih.gov | NH proton (variable, D₂O exchangeable), CH=N proton (azomethine, ~7.8-8.2) mdpi.com |
| ¹³C-NMR (ppm) | Carbonyl carbon (~165-170) nih.gov | Carbonyl carbon (~160-170), C=N carbon (~140-150) mdpi.com |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a compound is ever synthesized in a lab. nih.gov
Molecular Docking and Simulation: For hydrazide derivatives, molecular docking studies are used to predict how these molecules might bind to biological targets, such as enzymes or receptors. mdpi.com These predictions can then be correlated with in vitro experimental results to understand the compound's mechanism of action. mdpi.com For example, docking studies have successfully predicted the binding conformations of potent hydrazide compounds in the active site of target proteins, guiding the design of more effective agents. mdpi.commdpi.com
Pharmacokinetic Prediction (ADMET): In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is used to evaluate the drug-like properties of new compounds. mdpi.com These computational models can predict factors like oral bioavailability and potential toxicity, helping to identify promising candidates early in the drug discovery process. Studies on novel hydrazide derivatives have shown that they can possess favorable pharmacokinetic profiles. mdpi.com
Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations are employed to study reaction mechanisms and predict the reactivity of molecules. organic-chemistry.org Such studies can unveil the origin and energy barriers of different reaction pathways, for instance, in the alkylation of acyl hydrazides, helping to rationalize and optimize reaction conditions. organic-chemistry.org For this compound, computational models could predict its reactivity, pKa values, and the stability of its metal complexes, accelerating the discovery of new applications.
The convergence of these emerging research directions promises to unlock the full potential of this compound, transforming this versatile molecule into a valuable component in advanced materials, catalysts, and other high-tech applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-(Diethylamino)propanehydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted aldehydes and hydrazide intermediates. For example, refluxing 3-(substitutedamino)propanehydrazide derivatives with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol, followed by recrystallization, yields target hydrazides. Optimization involves adjusting solvents (e.g., ethanol vs. diethyl ether-petroleum ether), reaction time, and stoichiometric ratios. Evidence from analogous syntheses shows yields ranging from 43% to 87% depending on substituents and purification methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
High-resolution mass spectrometry (HRMS) and melting point analysis are critical for confirming molecular weight and purity. For structural elucidation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to verify hydrazide linkages and substituent positions. HRMS data (e.g., [M+H]+ m/z 281.1778 for fluorinated analogs) and melting points (e.g., 58–60°C) are standard metrics .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Avoid dust formation and use local exhaust ventilation. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. In case of spills, collect material using non-sparking tools and dispose of it as hazardous waste. Fire hazards involve carbon/nitrogen oxides; water mist or CO₂ extinguishers are recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., QSTR) guide the design of this compound derivatives with reduced neurotoxicity?
Quantitative Structure–Toxicity Relationship (QSTR) models identify molecular descriptors like lipophilicity (logP) and dipole moments as key predictors of neurotoxicity. For example, derivatives with logP < 2.5 and dipole moments > 4.5 Debye exhibit lower toxicity. These models prioritize substituents (e.g., hydroxyl or methoxy groups) that enhance polarity and reduce blood-brain barrier penetration .
Q. What strategies resolve contradictions in biological activity data for hydrazide derivatives across different assays?
Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., cell line variability, solvent effects). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays. For instance, MAO-B inhibitory activity should be corroborated with enzymatic and cell-based tests to distinguish true activity from assay artifacts .
Q. How do structural modifications (e.g., piperazine vs. piperidine substituents) impact the bioactivity of this compound analogs?
Piperazine substituents enhance solubility and hydrogen-bonding capacity, improving target engagement in enzymes like MAO-B. In contrast, piperidine groups increase lipophilicity, favoring membrane permeability. For example, 3-(4-fluorobenzylpiperazin-1-yl)propanehydrazide shows superior MAO-B inhibition (IC₅₀ = 1.2 µM) compared to piperidine analogs due to enhanced polar interactions .
Q. What methodologies are recommended for assessing the stability of this compound under physiological conditions?
Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) using HPLC to monitor degradation. Track hydrazide bond hydrolysis via LC-MS and compare degradation half-lives. Stabilizing strategies include formulation with cyclodextrins or PEGylation to shield reactive sites .
Data Contradiction Analysis
Q. Why do some synthetic routes for this compound analogs report lower yields despite optimal stoichiometry?
Side reactions (e.g., oxidation of hydrazide groups or aldehyde dimerization) may occur. Mitigate this by using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). For example, yields drop from 87% to <50% in oxygen-rich environments due to hydrazide oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
